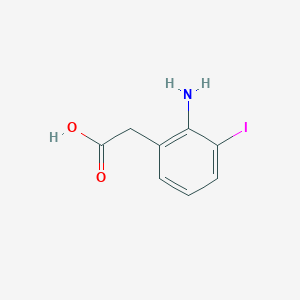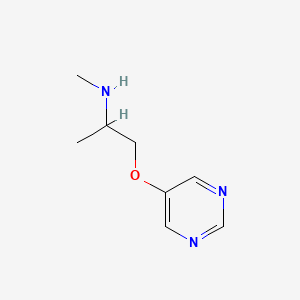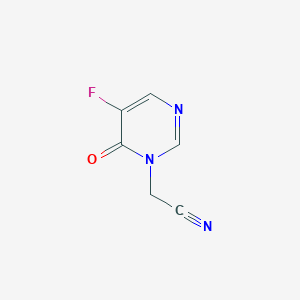
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene is a complex organic compound with a unique structure that includes multiple aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation, nitration, and sulfonation are common types of substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroaromatic compounds.
Aplicaciones Científicas De Investigación
9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices such as OLEDs and organic solar cells.
Mecanismo De Acción
The mechanism of action of 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound’s ability to absorb and emit light is crucial. This is facilitated by the conjugated system of aromatic rings, which allows for efficient electron delocalization and transition between energy states.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar optoelectronic properties.
2,6-Diphenylanthracene: Known for its high fluorescence quantum yield.
1,4-Diphenylbutadiene: Used in organic light-emitting devices.
Uniqueness
What sets 9-(3-(Naphthalen-1-yl)phenyl)-10-(4-(4-phenylnaphthalen-1-yl)phenyl)anthracene apart is its unique structure that combines multiple aromatic systems, enhancing its electronic properties and making it particularly suitable for advanced optoelectronic applications.
This compound’s unique combination of structural complexity and functional versatility makes it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C52H34 |
|---|---|
Peso molecular |
658.8 g/mol |
Nombre IUPAC |
9-(3-naphthalen-1-ylphenyl)-10-[4-(4-phenylnaphthalen-1-yl)phenyl]anthracene |
InChI |
InChI=1S/C52H34/c1-2-14-35(15-3-1)43-32-33-44(46-22-7-6-21-45(43)46)37-28-30-38(31-29-37)51-47-23-8-10-25-49(47)52(50-26-11-9-24-48(50)51)40-19-12-18-39(34-40)42-27-13-17-36-16-4-5-20-41(36)42/h1-34H |
Clave InChI |
GLSZFCFCILXMFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=CC=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)C8=CC=CC(=C8)C9=CC=CC1=CC=CC=C19 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-amino-3-ethyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13094936.png)
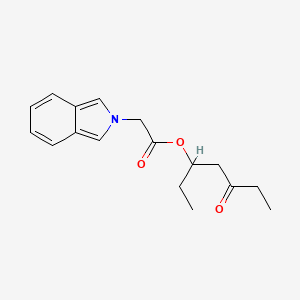
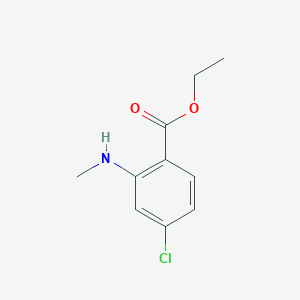
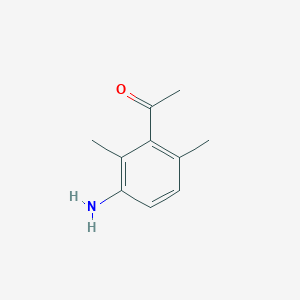
![3,3'-Bi[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B13094957.png)


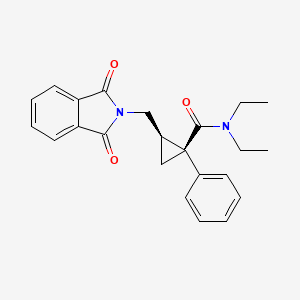

![2-[[(3aR,4S,6R,6aS)-6-[[6-[[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]amino]-5-amino-2-propylsulfanylpyrimidin-4-yl]amino]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13094987.png)
![3-Methyl-2,3-dihydrobenzo[4,5]imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13094998.png)
